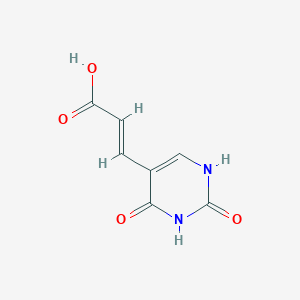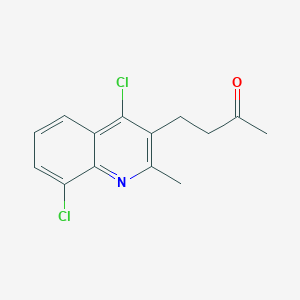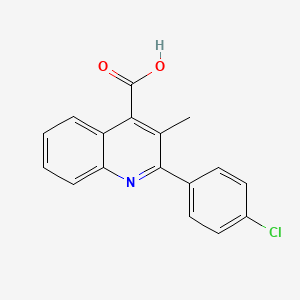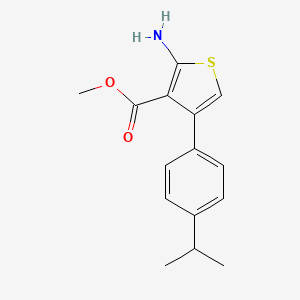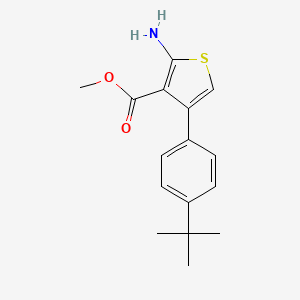
6-Methoxy-1H-indole-3-carbaldehyde
Descripción general
Descripción
6-Methoxy-1H-indole-3-carbaldehyde is a building block used in various chemical synthesis . It has a molecular formula of C10H9NO2 .
Molecular Structure Analysis
The molecular weight of 6-Methoxy-1H-indole-3-carbaldehyde is 175.19 . Its IUPAC name is 6-methoxy-1H-indole-3-carbaldehyde .Chemical Reactions Analysis
6-Methoxy-1H-indole-3-carbaldehyde is a precursor for generating biologically active structures . It plays a significant role in multicomponent reactions .Physical And Chemical Properties Analysis
6-Methoxy-1H-indole-3-carbaldehyde is a pale-yellow to yellow-brown solid .Aplicaciones Científicas De Investigación
Nucleophilic Substitution Reactions
6-Methoxy-1H-indole-3-carbaldehyde and its derivatives have been studied for their ability to undergo nucleophilic substitution reactions. This property allows them to act as versatile electrophiles, reacting regioselectively with various nucleophiles. These reactions enable the creation of a range of substituted indole derivatives, which have potential applications in medicinal chemistry and materials science (Yamada et al., 2009) (Yamada et al., 2012).
Synthesis of Indoloquinones
Indoloquinones, which are important in the synthesis of various bioactive molecules, can be synthesized from 6-Methoxy-1H-indole-3-carbaldehydes. The Dakin oxidation process has been utilized for this synthesis, highlighting the compound's utility in creating diverse molecular structures (Alamgir et al., 2008).
Formation of Furanoindoles
The compound is also utilized in the synthesis of furanoindoles, a class of compounds with potential pharmaceutical applications. Specific derivatives of 6-Methoxy-1H-indole-3-carbaldehyde undergo alkylation, followed by cyclization to form furanoindoles (Pchalek et al., 2021).
Maillard Reaction and Derivative Formation
In the Maillard reaction, 6-Methoxy-1H-indole-3-carbaldehyde reacts with various aldehydes to form β-carboline derivatives. This process is used in the synthesis of new heterocyclic compounds, which are then characterized using mass spectrometry and other analytical techniques (Goh et al., 2015).
Synthesis of Indole Alkaloids
It's involved in the synthesis of novel indole alkaloids, as demonstrated in studies on plants like Cleome droserifolia. These alkaloids have potential applications in enzyme inhibition and pharmacology (Hussain et al., 2015).
Antiproliferative Applications
Studies have explored the use of 6-Methoxy-1H-indole-3-carbaldehyde in synthesizing compounds with antiproliferative effects, particularly in the context of cancer research. These compounds show potential in selectively targeting cancer cells while having minimal effects on normal cells (Fawzy et al., 2018).
Antibacterial Activities
Derivatives of 6-Methoxy-1H-indole-3-carbaldehyde have been synthesized and characterized for their antibacterial activities. These studies contribute to the search for new antibacterial agents and the understanding of their mechanisms of action (Carrasco et al., 2020).
Spectroscopic and Computational Studies
The compound has been the subject of various spectroscopic and computational studies, aiding in understanding its structural and electronic properties. These studies are crucial for its application in material science and drug design (Fatima et al., 2022).
Role in Plant Metabolism
Research on Arabidopsis thaliana has revealed that compounds like 6-Methoxy-1H-indole-3-carbaldehyde play a role in plant metabolism, particularly in response to infection. This opens avenues for agricultural applications and plant biology research (Tan et al., 2004).
Safety And Hazards
Direcciones Futuras
6-Methoxy-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Their role in multicomponent reactions offers access to complex molecules . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Propiedades
IUPAC Name |
6-methoxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-2-3-9-7(6-12)5-11-10(9)4-8/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEFJNIWWXTBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358639 | |
| Record name | 6-Methoxy-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1H-indole-3-carbaldehyde | |
CAS RN |
70555-46-3 | |
| Record name | 6-Methoxy-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-1H-indole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

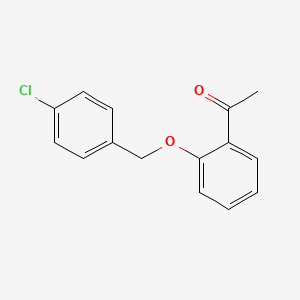

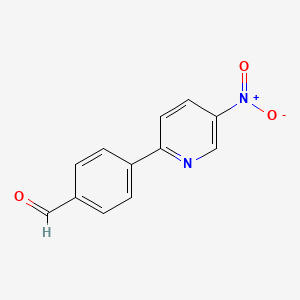
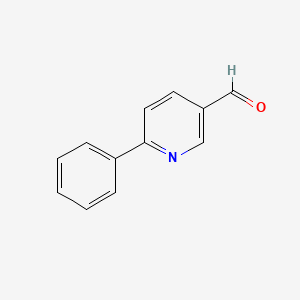
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B1362094.png)
![1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B1362096.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1362110.png)
![7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1362112.png)
![Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-](/img/structure/B1362116.png)
